molecular formula C9H9BrClNO2 B13116661 Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

Cat. No.: B13116661
M. Wt: 278.53 g/mol
InChI Key: NIHQIBJCRIWPQV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₉H₉BrClNO₂. This compound features a phenyl ring substituted with bromine (5-position) and chlorine (2-position), coupled with an amino-acetate ester moiety. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of bioactive molecules requiring halogenated aromatic frameworks . The ester group enhances solubility in organic solvents, while the amino group allows for further functionalization, such as amide bond formation or cyclization reactions.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3

InChI Key

NIHQIBJCRIWPQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl α-Bromo-2-Chlorophenylacetate Intermediate

This intermediate is crucial as a precursor to the target compound. The synthesis involves:

  • Ester Exchange Reaction: Alpha-bromo-2-chlorophenylacetic acid undergoes esterification with methyl acetate catalyzed by Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride.
  • Reaction Conditions: The process is carried out under controlled temperature and time (typically 2–16 hours, preferably 4–8 hours).
  • Outcomes: The method yields over 90% product with purity exceeding 99% as confirmed by HPLC, with advantages including short reaction time, low toxicity, and suitability for large-scale production.
Parameter Details
Catalyst Mg(ClO4)2, TiCl4, ZnCl2
Solvent Methyl acetate
Reaction time 4–8 hours (optimal)
Purity (HPLC) >99%
Yield >90%
Advantages Low toxicity, easy operation, scalable

Bromination of o-Chlorobenzene Acetic Acid Methyl Ester

Another approach involves direct bromination of o-chlorobenzene acetic acid methyl ester to form the alpha-brominated intermediate:

  • Reagents: Hydrogen bromide or hydrobromate salts (e.g., sodium bromide, potassium bromide) combined with hydrogen peroxide under acidic conditions.
  • Irradiation: Visible or UV light irradiation facilitates the bromination.
  • Procedure: The ester is dissolved in an organic solvent; bromide and hydrogen peroxide are added sequentially under irradiation to achieve alpha-bromination.
  • Reaction Monitoring: The reaction typically completes within 12 hours, monitored by HPLC.
  • Subsequent Steps: The brominated ester is condensed with 2-thiophene ethyl amine to form the amino ester intermediate, followed by purification and crystallization steps.
  • Purity and Yield: The final hydrochloride salt of the amino ester achieves purity around 99% with good yields.
Step Conditions/Details
Starting material o-Chlorobenzene acetic acid methyl ester
Brominating agent HBr or hydrobromate + H2O2
Catalyst/Conditions Acidic medium, visible/UV light irradiation
Reaction time ~12 hours
Amination Condensation with 2-thiophene ethyl amine
Purity (final salt) ~99%
Yield High (specific values depend on scale)

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Reaction Time Yield (%) Purity (%) Notes
Ester exchange for methyl α-bromo-2-chlorophenylacetate Esterification with methyl acetate Lewis acids (Mg(ClO4)2, TiCl4, ZnCl2) 4–8 hours >90 >99 Industrial scale, low toxicity
Bromination of o-chlorobenzene acetic acid methyl ester Bromination under UV/visible light + amination HBr/hydrobromate, H2O2, 2-thiophene ethyl amine ~12 hours High ~99 Multi-step, includes amino ester formation
One-step synthesis of 5-bromo-2-chloropyrimidine (related) Bromination + chlorination HBr, H2O2, POCl3, triethylamine 6–14 hours 94–96 >98 High bromine utilization, eco-friendly

Research Findings and Industrial Relevance

  • The ester exchange method offers a highly efficient route with excellent purity and yield, suitable for scale-up due to mild conditions and non-toxic catalysts.
  • Photochemical bromination combined with hydrogen peroxide provides a clean and selective bromination pathway, enabling subsequent amination to form the target amino ester.
  • The one-step synthesis of brominated and chlorinated pyrimidine analogs demonstrates improved raw material utilization and reduced environmental impact, principles that can be adapted for related aromatic bromochlorinated intermediates.
  • Analytical methods such as HPLC are critical for monitoring purity and reaction completion, ensuring pharmaceutical-grade quality.
  • These methods collectively provide a robust toolkit for preparing methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino acids, alcohols, and halogenated compounds.

Scientific Research Applications

Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents significantly influences electronic and steric properties:

  • The bulky bromine atom at the 5-position may introduce steric hindrance, affecting reaction kinetics .
  • Methyl 2-amino-2-(2-chlorophenyl)acetate (): A single 2-chloro substituent generates an ortho-directing effect, favoring reactions at the 1- or 3-positions. The absence of bromine reduces molecular weight and polarizability compared to the title compound .
  • Methyl 2-amino-2-(3-bromophenyl)acetate (): The 3-bromo substituent creates a meta-bromo environment, altering electronic distribution compared to the 5-bromo analog. This may enhance reactivity in cross-coupling reactions due to reduced steric bulk .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point/Solubility Key Features
Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate C₉H₉BrClNO₂ 293.54 g/mol Not reported High halogen content; ester improves lipophilicity
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₉H₁₁Cl₂NO₂ 248.10 g/mol Hydrochloride salt; water-soluble Enhanced stability and solubility for synthetic handling
2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid C₈H₇BrClNO₂ 264.50 g/mol Carboxylic acid; likely crystalline Acid form enables salt formation or conjugation

Crystallographic and Stability Data

  • Crystal Packing : Bromine and chlorine atoms in the title compound may stabilize crystal structures via halogen-halogen interactions, as seen in methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (), which forms C–H⋯π and hydrogen bonds .
  • Hydrochloride Salts : Salts of analogs (e.g., ) exhibit improved thermal stability and hygroscopicity, critical for long-term storage .

Biological Activity

Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a structure that includes a bromo and a chloro substituent on the phenyl ring, contributing to its unique biological properties. The presence of these halogens can enhance lipophilicity and influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : This compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, it can influence the activity of aminotransferases, which are crucial for amino acid metabolism. By modulating these enzymes, the compound can alter metabolic flux within cells.
  • Cell Signaling Modulation : this compound affects cell signaling pathways, notably the MAPK/ERK pathway. This pathway is essential for regulating cell proliferation and differentiation, indicating that the compound may play a role in cellular growth processes.
  • Gene Expression Regulation : The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction leads to changes in the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

The biochemical properties of this compound include:

  • Transport and Distribution : The compound is transported within cells via specific transporters, allowing it to localize in various organelles such as mitochondria and the endoplasmic reticulum. This localization is critical for its biological effects.
  • Subcellular Localization : Its localization within specific cellular compartments is essential for influencing mitochondrial function and energy metabolism, as well as affecting protein folding processes in the endoplasmic reticulum.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

  • In Vitro Studies : Research demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, when tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cells, significant differences in susceptibility were observed, suggesting that it may target specific molecular pathways unique to these cancer types .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications in the chemical structure could enhance or diminish biological activity. The presence of halogen substituents was found to significantly influence the potency against cancer cell lines, highlighting the importance of molecular design in drug development .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InteractionModulates aminotransferases
Cell SignalingAffects MAPK/ERK pathway
Gene ExpressionInteracts with transcription factors
Anticancer ActivitySelective cytotoxicity
Structure-Activity RelationshipInfluence of halogen substituents

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